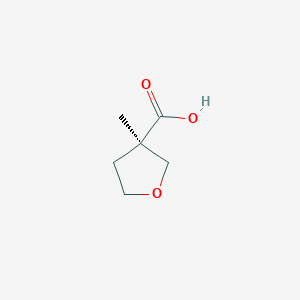

(3R)-3-Methyltetrahydrofuran-3-carboxylic acid

Description

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

(3R)-3-methyloxolane-3-carboxylic acid |

InChI |

InChI=1S/C6H10O3/c1-6(5(7)8)2-3-9-4-6/h2-4H2,1H3,(H,7,8)/t6-/m1/s1 |

InChI Key |

FLZNEKJUIYLHAR-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@]1(CCOC1)C(=O)O |

Canonical SMILES |

CC1(CCOC1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Enantiomers of 3-Methyltetrahydrofuran-3-carboxylic Acid: Synthesis, Separation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the enantiomers of 3-methyltetrahydrofuran-3-carboxylic acid, a chiral building block of increasing interest in medicinal chemistry and drug development. Recognizing the critical role of stereochemistry in pharmacology, this document details methodologies for the stereoselective synthesis and analytical separation of the (R)- and (S)-enantiomers of this compound. Furthermore, it outlines the key characterization techniques and discusses the potential applications of these optically pure compounds.

Introduction: The Significance of Chiral Tetrahydrofuran Scaffolds

The tetrahydrofuran (THF) ring is a privileged scaffold in a vast number of natural products and biologically active molecules. Its ability to form hydrogen bonds and its conformational flexibility make it a valuable component in the design of small molecule therapeutics. The introduction of a chiral center, as in 3-methyltetrahydrofuran-3-carboxylic acid, adds a layer of complexity and potential for stereospecific interactions with biological targets. The carboxylic acid moiety further enhances the utility of this molecule, providing a handle for further chemical modification and influencing its pharmacokinetic properties.[1] The differential pharmacological activity of enantiomers is a well-established principle in drug development, necessitating the synthesis and evaluation of optically pure compounds.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure 3-methyltetrahydrofuran-3-carboxylic acid presents a significant synthetic challenge. Direct asymmetric synthesis or chiral resolution of the racemic mixture are the two primary approaches. Based on established methodologies for related chiral heterocycles, a plausible and efficient strategy involves the synthesis of a chiral lactone precursor followed by a stereospecific reduction.

Proposed Enantioselective Synthesis via Chiral Lactone Intermediate

A robust strategy for accessing the enantiomers of 3-methyltetrahydrofuran-3-carboxylic acid involves the asymmetric hydrogenation of a suitable ketoester to form a chiral lactone, which is then reduced to the target tetrahydrofuran.[2][3] This approach offers good stereocontrol and utilizes well-established synthetic transformations.

Workflow for the Proposed Enantioselective Synthesis:

Caption: Proposed synthetic workflow for the enantioselective synthesis of 3-methyltetrahydrofuran-3-carboxylic acid enantiomers.

Experimental Protocol (Proposed):

Step 1: Asymmetric Hydrogenation to Chiral Lactone

-

To a solution of the starting ketoester in a suitable solvent (e.g., methanol or dichloromethane) in a high-pressure reactor, add a chiral iridium catalyst with a ferrocene-based ligand.

-

Pressurize the reactor with hydrogen gas (typically 50-100 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 12-24 hours.

-

After completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

-

Purify the resulting chiral lactone by column chromatography on silica gel.

Causality: The choice of a chiral iridium catalyst is based on its proven efficacy in the highly enantioselective hydrogenation of ketoesters to chiral lactones.[2] The specific ligand will determine the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-lactone.

Step 2: Reduction to the Target Carboxylic Acid

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex (BH₃·THF) in anhydrous tetrahydrofuran.

-

Cool the suspension to 0 °C and add a solution of the chiral lactone in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

Filter the resulting suspension and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Acidify the aqueous layer with hydrochloric acid to protonate the carboxylate.

-

Extract the acidified aqueous layer with an organic solvent.

-

Dry the combined organic extracts, filter, and concentrate under reduced pressure to yield the crude enantiomerically enriched 3-methyltetrahydrofuran-3-carboxylic acid.

-

Further purification can be achieved by recrystallization or column chromatography.

Causality: Strong reducing agents like LiAlH₄ or borane are required to reduce both the lactone and the ester functionalities to the corresponding alcohol and then re-oxidize selectively to the carboxylic acid, or directly reduce the lactone to a diol followed by a selective oxidation. The choice of workup conditions is critical to ensure the protonation and efficient extraction of the final carboxylic acid product.[3]

Chiral Separation of Enantiomers

For obtaining both enantiomers from a racemic mixture, or for the analytical determination of enantiomeric excess (ee), chiral high-performance liquid chromatography (HPLC) is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of a wide range of chiral compounds, including carboxylic acids.[4][5]

Chiral HPLC Methodology

The separation of the enantiomers of 3-methyltetrahydrofuran-3-carboxylic acid can be achieved using a chiral stationary phase that allows for differential interaction with each enantiomer.

Workflow for Chiral HPLC Separation:

Caption: Workflow for the analytical or preparative separation of 3-methyltetrahydrofuran-3-carboxylic acid enantiomers by chiral HPLC.

Experimental Protocol (Proposed):

-

Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralpak series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to improve peak shape and resolution.[5]

-

Flow Rate: Typically 0.5 - 1.0 mL/min for analytical separations.

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

Data Presentation:

| Parameter | Proposed Condition | Rationale |

| Chiral Stationary Phase | Cellulose or Amylose derivative | Broad enantioselectivity for carboxylic acids.[4] |

| Mobile Phase | Hexane/Isopropanol with 0.1% TFA | Good balance of polarity for elution and interaction with the CSP. TFA suppresses ionization of the carboxylic acid, leading to better peak shape.[5] |

| Flow Rate | 1.0 mL/min | Standard for analytical HPLC, providing good resolution in a reasonable time. |

| Temperature | 25 °C | Standard ambient temperature for reproducible chromatography. |

| Detection Wavelength | 215 nm | Wavelength at which the carboxylic acid chromophore absorbs UV light. |

Self-Validation: The protocol is self-validating through the clear separation of the two enantiomeric peaks in the chromatogram. The resolution factor (Rs) should be greater than 1.5 for baseline separation, confirming the method's effectiveness. The enantiomeric excess of a synthesized sample can be accurately determined by integrating the peak areas of the two enantiomers.

Structural Characterization

The unambiguous identification and characterization of the (R)- and (S)-enantiomers of 3-methyltetrahydrofuran-3-carboxylic acid are crucial. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. While the NMR spectra of the two enantiomers in an achiral solvent will be identical, the use of a chiral solvating agent or a chiral lanthanide shift reagent can induce diastereomeric interactions, leading to distinguishable signals for the enantiomers.

Expected Spectroscopic Data (Based on related structures):

| Nucleus | Expected Chemical Shift (ppm) and Multiplicity | Assignment |

| ¹H NMR | 1.3-1.5 (s, 3H) | -CH₃ |

| 2.0-2.4 (m, 2H) | -CH₂- (C4) | |

| 3.8-4.2 (m, 2H) | -O-CH₂- (C5) | |

| 3.9-4.3 (m, 1H) | -CH- (C2) | |

| 10-12 (br s, 1H) | -COOH | |

| ¹³C NMR | 20-25 | -CH₃ |

| 35-40 | -CH₂- (C4) | |

| 50-55 | Quaternary Carbon (C3) | |

| 65-70 | -O-CH₂- (C5) | |

| 70-75 | -CH- (C2) | |

| 175-180 | -COOH |

Note: The exact chemical shifts will depend on the solvent and other experimental conditions.

Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: Will show characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and the C-O stretch of the ether (~1050-1150 cm⁻¹).

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (130.14 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Chiroptical Methods: Optical rotation (using a polarimeter) and circular dichroism (CD) spectroscopy can be used to distinguish between the two enantiomers and determine their absolute configuration.

Applications in Drug Development

Chiral 3-substituted tetrahydrofuran derivatives are valuable building blocks in the synthesis of various pharmaceutical agents.[6] The specific enantiomers of 3-methyltetrahydrofuran-3-carboxylic acid can be used to introduce a stereochemically defined fragment into a larger drug molecule, potentially leading to improved efficacy, selectivity, and a better safety profile. While specific applications of this particular molecule are not yet widely published, its structural motifs are present in a range of biologically active compounds. Its use as a constrained amino acid surrogate or as a fragment in the design of enzyme inhibitors and receptor antagonists is a promising area of research. A patent search reveals the use of related 3-amino-tetrahydrofuran-3-carboxylic acid derivatives in medicinal applications, highlighting the potential of this scaffold.[7]

Conclusion

This technical guide has outlined the key aspects of the chemical structure of the enantiomers of 3-methyltetrahydrofuran-3-carboxylic acid. By providing proposed, field-proven methodologies for their stereoselective synthesis and chiral separation, along with guidelines for their characterization, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The continued exploration of the synthesis and biological activity of these and related chiral building blocks will undoubtedly contribute to the development of novel and improved therapeutics.

References

-

Belanger, P. C., & Williams, H. W. R. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry, 61(7), 1383-1387. [Link]

-

Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021). Beilstein Journal of Organic Chemistry, 17, 481-489. [Link]

-

Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (2009). ARKIVOC, 2009(14), 39-52. [Link]

-

Table 1 . 1 H-NMR and 13 C-NMR data for compound 3 in CDCl 3. ResearchGate. [Link]

- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008).

-

1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2025). ResearchGate. [Link]

-

Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry. [Link]

-

Synthesis of chiral tetrahydrofuran derivatives. (2009). ResearchGate. [Link]

-

Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. (2014). eScholarship.org. [Link]

- Process for the preparation of 3-methyltetrahydrofuran. (2003).

-

Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. (2025). PubMed Central (PMC). [Link]

-

Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. (2019). Chemical Communications. [Link]

-

Synthesis and Biological Evaluation of. (2010). Amanote Research. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. [Link]

-

Process for producing 3-methyltetrahydrofuran. (1998). European Patent Office. [Link]

-

Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). PubMed Central (PMC). [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. [Link]

-

Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews. [Link]

-

Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. (2014). PubMed. [Link]

-

1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2017). Wiley-VCH. [Link]

-

1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia. (2014). PubMed Central (PMC). [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Therapeutic Applications of 3,3-Disubstituted Tetrahydrofuran Derivatives

Foreword: Unlocking Three-Dimensionality in Drug Design

The tetrahydrofuran (THF) moiety is a cornerstone in the architecture of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the capacity of its oxygen atom to act as a hydrogen bond acceptor. While medicinal chemists have extensively explored substitutions at the C2 and C5 positions to modulate biological activity, the geminal disubstitution at the C3 position remains a relatively uncharted territory.

This guide delves into the therapeutic landscape of 3,3-disubstituted tetrahydrofuran derivatives. We will move beyond a simple cataloging of compounds to explore the fundamental rationale for their synthesis and application. The creation of a quaternary stereocenter at the C3 position is not merely a synthetic challenge; it is a deliberate strategy to imbue molecules with unique three-dimensional characteristics that can profoundly influence their pharmacological profiles. This is most elegantly demonstrated in the burgeoning field of spirocyclic tetrahydrofurans, which represent a significant and therapeutically relevant subclass of 3,3-disubstituted systems. Herein, we will examine the strategic advantages of this structural motif, survey its current applications, detail synthetic methodologies, and project its future role in addressing complex therapeutic challenges.

Part 1: The Strategic Imperative for 3,3-Disubstitution

In an era of drug discovery moving beyond flat, aromatic structures, the deliberate introduction of three-dimensionality is paramount for enhancing specificity and improving drug-like properties. The 3,3-disubstitution pattern on a tetrahydrofuran ring serves as a powerful tool to achieve this, offering distinct advantages over its monosubstituted or 2,5-disubstituted counterparts.

The causality behind the choice to synthesize and evaluate these scaffolds is rooted in several key medicinal chemistry principles:

-

Enhanced Three-Dimensionality and Novel Chemical Space: Gem-disubstitution forces substituents to project into three-dimensional space, enabling exploration of larger and more complex regions of the target's binding pocket. This is particularly pronounced in spirocyclic systems, where the conjoined ring introduces a rigid, defined vector.[4]

-

Conformational Restriction: The quaternary C3 center acts as a conformational anchor, reducing the rotational freedom of the tetrahydrofuran ring and any attached side chains. This pre-organization of the molecule into a bioactive conformation can significantly reduce the entropic penalty of binding to a biological target, thereby increasing binding affinity and potency.[4]

-

Modulation of Physicochemical Properties: The introduction of a spirocycle or two distinct substituents at C3 can fine-tune critical properties such as lipophilicity (LogP) and aqueous solubility. This allows for the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is crucial for developing viable drug candidates.[4]

-

Metabolic Stability: The quaternary carbon can act as a metabolic shield, preventing enzymatic degradation (e.g., by Cytochrome P450 enzymes) at or near the C3 position, potentially increasing the compound's half-life and bioavailability.

Caption: Strategic advantages of the 3,3-disubstituted THF scaffold.

Part 2: Therapeutic Applications: The Ascendancy of Spirocyclic Systems

While examples of simple 3,3-dialkyltetrahydrofurans in late-stage drug development are sparse, the spirocyclic subclass has emerged as a rich source of bioactive compounds, validating the strategic principles outlined above.

Anticancer Activity

The pursuit of novel anticancer agents has led to the investigation of complex natural products and their synthetic analogues. Spirocyclic tetrahydrofurans have shown notable promise in this area.

Case Study: Cyclohelminthol X A significant example is cyclohelminthol X , a [2.4.0] spirocyclic compound isolated from the plant pathogen Helminthosporium velutinum. This molecule has demonstrated potent and selective cytotoxicity against human cancer cell lines.[5]

The mechanism of action is still under investigation, but its potent activity underscores the potential of this scaffold in oncology. The rigid spirocyclic framework likely orients key functional groups for optimal interaction with its biological target.

| Compound | Cell Line | Activity | Reference |

| Cyclohelminthol X | Leukemia (HL60) | IC₅₀ = 0.35 µM | [5] |

| Cyclohelminthol X | Colon Adenocarcinoma (COLO201) | IC₅₀ = 16 µM | [5] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Molecules that can modulate inflammatory pathways are of high therapeutic value.

Case Study: Spirocyclic Limonoids Limonoids isolated from Trichilia connaroides, which feature a [4.4.0] spirocyclic lactone moiety fused with a tetrahydrofuran ring, have been shown to possess anti-inflammatory properties. These compounds were found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, a key cellular model for inflammation.[5]

| Compound | Concentration | NO Production Inhibition | Reference |

| Limonoid Derivative | 50 µM | 37.13% | [5] |

| Limonoid Derivative | 25 µM | 25.89% | [5] |

Potential in Other Therapeutic Areas

The broader class of spiroethers, which includes spiro-tetrahydrofurans, has been associated with a wide range of biological activities, suggesting fertile ground for future research. These reported activities include:

While specific examples of 3,3-disubstituted tetrahydrofurans for these indications are not yet prominent in the literature, the proven utility of the spiroether scaffold provides a strong rationale for the synthesis and screening of novel spiro-THF libraries against these targets. For instance, the well-established importance of substituted tetrahydrofurans in HIV protease inhibitors suggests that spirocyclic variants could offer a novel approach to achieving high potency and overcoming drug resistance.[6]

Part 3: Synthetic Strategies for Assembling the 3,3-Disubstituted Core

The primary synthetic hurdle in constructing 3,3-disubstituted tetrahydrofurans is the efficient and stereocontrolled formation of the C3 quaternary center. The choice of strategy is dictated by the nature of the substituents (e.g., forming a spirocycle vs. two independent groups).

Key Methodologies

-

Intramolecular Cyclization: This is a common and powerful strategy, typically involving the cyclization of a linear precursor that already contains the requisite quaternary carbon. The key is the judicious choice of the precursor and the cyclization conditions.

-

[3+2] Cycloaddition Reactions: These reactions can form the five-membered THF ring in a single step from two components, offering high efficiency.

-

Rearrangement Reactions: Certain molecular rearrangements can be harnessed to construct the THF skeleton. A notable example involves the Cope rearrangement of 3,3-dicyano-1,5-dienes, which proceeds through a gem-disubstituted intermediate, to ultimately form highly substituted tetrahydrofurans.[7]

Caption: Key synthetic workflows to 3,3-disubstituted tetrahydrofurans.

Exemplary Protocol: Synthesis of a Spiro-THF Precursor via Michael Addition

This protocol describes a self-validating system for the synthesis of a key intermediate for spirocyclic tetrahydrofurans, based on established methodologies. The causality for this choice is the reliability of the Michael addition for C-C bond formation and the subsequent cyclization to form the heterocyclic ring.

Objective: To synthesize a 1,5-dicarbonyl precursor for subsequent intramolecular cyclization to a spiro-tetrahydrofuran.

Materials:

-

Cyclopentanone

-

Methyl vinyl ketone (MVK)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with cyclopentanone (1.0 eq) and methanol (50 mL). The solution is cooled to 0 °C in an ice bath.

-

Rationale: Cooling the reaction mixture helps to control the exothermicity of the Michael addition and minimize side reactions.

-

-

Base Addition: A solution of potassium hydroxide (0.1 eq) in methanol (10 mL) is added dropwise to the stirred solution over 10 minutes.

-

Rationale: KOH is a strong base that deprotonates cyclopentanone to form the enolate nucleophile required for the Michael addition. Catalytic amounts are sufficient.

-

-

Michael Addition: Methyl vinyl ketone (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12 hours.

-

Rationale: The enolate of cyclopentanone attacks the β-carbon of the α,β-unsaturated ketone (MVK). The slight excess of MVK ensures complete consumption of the limiting reagent.

-

-

Workup and Quenching: The reaction is quenched by the addition of saturated aqueous NH₄Cl (50 mL). The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

-

Rationale: NH₄Cl is a mild acid that neutralizes the KOH catalyst, stopping the reaction. Diethyl ether is used to extract the organic product from the aqueous phase.

-

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Rationale: Washing with brine removes residual water. MgSO₄ is a drying agent. Column chromatography separates the desired 1,5-dicarbonyl product from unreacted starting materials and byproducts.

-

Validation: The structure and purity of the resulting diketone can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. This intermediate is now primed for a subsequent acid- or base-catalyzed intramolecular aldol reaction followed by dehydration and reduction to yield the spiro-tetrahydrofuran scaffold.

Part 4: Future Perspectives and Conclusion

The exploration of 3,3-disubstituted tetrahydrofuran derivatives in medicinal chemistry is still in its early stages, yet the initial findings, particularly from spirocyclic systems, are highly compelling. These scaffolds offer a robust platform for creating conformationally constrained, three-dimensional molecules with favorable drug-like properties.

Future research should focus on several key areas:

-

Systematic Exploration of Non-Spirocyclic Scaffolds: There is a significant opportunity to synthesize and screen libraries of simple 3,3-dialkyl and 3,3-diaryl tetrahydrofurans to understand their potential as therapeutic agents.

-

Application to Validated Targets: The 3,3-disubstituted motif should be incorporated into existing pharmacophores. For example, modifying the bis-THF ligand of the HIV protease inhibitor Darunavir with a 3,3-spirocycle could lead to next-generation inhibitors with improved resistance profiles and pharmacokinetic properties.

-

Development of Novel Synthetic Methods: New stereoselective methods for the efficient construction of the C3-quaternary center are needed to accelerate the exploration of this chemical space.

References

-

Reyes-Calero, A., et al. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(23), 4296. Available at: [Link]

-

Zheng Y., et al. (2020). Selected Applications of Spirocycles in Medicinal Chemistry. IntechOpen. Available at: [Link]

-

Miller, J. F., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(5), 609–628. Available at: [Link]

-

Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current organic chemistry, 11(2), 101–125. Available at: [Link]

-

Parwani, P., et al. (2021). Role of Lewis Acids toward the Synthesis of Tetrahydrofuran Motifs: An Update. ChemistrySelect, 6(45), 12599-12622. Available at: [Link]

-

Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. OSTI.GOV. Available at: [Link]

-

Trost, B. M., & Xu, J. (2005). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical science, 6(3), 1614–1622. Available at: [Link]

-

Hay, M. B., & Wolfe, J. P. (2013). Synthesis of Substituted Tetrahydrofurans. Topics in Heterocyclic Chemistry, 31, 1-40. Available at: [Link]

-

Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. DiVA. Available at: [Link]

-

Grenning, A. J., & Emmetiere, F. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. Organic Letters, 22(3), 842-847. Available at: [Link]

-

He, Q., & Gouverneur, V. (2025). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. Available at: [Link]

-

Pérez-Cruz, C., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(37), 22961-22981. Available at: [Link]

-

Kumar, A., et al. (2025). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. RSC Advances, 15(45), 31086-31113. Available at: [Link]

-

Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 120. Available at: [Link]

-

Reddy, T. S., et al. (2018). 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. Chemistry & Biodiversity, 15(11), e1800277. Available at: [Link]

-

AKTU Digital Education. (2022). Medicinal Chemistry III | Folate Reductase Inhibitors. YouTube. Available at: [Link]

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

An In-Depth Technical Guide to the Solubility of (3R)-3-methyltetrahydrofuran-3-carboxylic acid in Organic Solvents

Introduction: The Significance of Solubility

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for various applications, from chemical reactions to pharmaceutical formulations.[1] For a chiral molecule like (3R)-3-methyltetrahydrofuran-3-carboxylic acid, understanding its solubility profile is crucial for diastereomeric resolutions, purification processes, and the development of homogenous reaction media. This guide will delve into the theoretical considerations that govern its solubility and provide robust experimental protocols for its quantitative determination.

Molecular Structure and Predicted Solubility Behavior

This compound possesses a unique combination of functional groups that influence its interaction with various solvents. Its molecular formula is C₆H₁₀O₃ and it has a molecular weight of approximately 130.14 g/mol .[2]

-

Polar Functional Groups: The presence of a carboxylic acid group (-COOH) and a tetrahydrofuran ring (an ether) imparts significant polarity to the molecule. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor.[2]

-

Non-Polar Feature: The methyl group (-CH₃) at the chiral center introduces a non-polar characteristic.

-

Chirality: The '(3R)' designation indicates a specific stereoisomer. While enantiomers have identical physical properties in achiral solvents, their solubility can differ in chiral environments.

Based on these structural features, a general solubility trend can be predicted according to the "like dissolves like" principle.[1]

Predicted Solubility:

-

High Solubility Expected in: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, THF). These solvents can engage in hydrogen bonding and dipole-dipole interactions with the carboxylic acid and ether functionalities.

-

Moderate to Low Solubility Expected in: Solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

-

Low to Insoluble Expected in: Non-polar solvents (e.g., hexane, toluene).

Experimental Determination of Solubility

A systematic approach is necessary to quantify the solubility of this compound. The following sections detail the recommended experimental workflow and specific protocols.

Experimental Workflow

The process of determining solubility involves preparing saturated solutions, ensuring equilibrium, and quantifying the dissolved solute.

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Protocol: Shake-Flask Method

The shake-flask method is a reliable technique for determining equilibrium solubility.[3]

Materials:

-

This compound (purity ≥98%)[2]

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a gravimetric setup

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

Quantification: Analyze the concentration of the dissolved solute in the filtrate using a validated analytical method, such as HPLC or gravimetric analysis.

Quantification Methods

High-Performance Liquid Chromatography (HPLC):

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration within the range of the calibration curve. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Gravimetric Analysis:

-

Tare Weighing: Accurately weigh an empty, dry container (e.g., a small beaker or aluminum pan).

-

Sample Addition: Pipette a known volume of the filtered saturated solution into the tared container.

-

Solvent Evaporation: Place the container in a fume hood or a vacuum oven at a suitable temperature to slowly evaporate the solvent.

-

Final Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

-

Solubility Calculation: The solubility can be calculated by dividing the mass of the dried solute by the volume of the solution added.

Data Presentation

The obtained solubility data should be presented in a clear and concise manner for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Polar Protic | Methanol | High | To be determined |

| Ethanol | High | To be determined | |

| Polar Aprotic | DMSO | High | To be determined |

| THF | High | To be determined | |

| Intermediate Polarity | Ethyl Acetate | Moderate | To be determined |

| Dichloromethane | Moderate | To be determined | |

| Non-Polar | Toluene | Low | To be determined |

| Hexane | Low | To be determined |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The van't Hoff equation can be used to understand the relationship between temperature and solubility.[3] For most solids dissolving in a liquid, solubility increases with temperature in an endothermic process.

-

pH: In aqueous or mixed aqueous-organic systems, the pH can significantly alter the solubility of a carboxylic acid.[3] Deprotonation of the carboxylic acid to its more polar carboxylate salt at higher pH generally increases aqueous solubility.

-

Presence of Water: The solubility of carboxylic acids in some organic solvents can be enhanced by the presence of water.[4][5][6] This is an important consideration for processes where water may be present as an impurity.

Conclusion

This technical guide provides a robust framework for determining and understanding the solubility of this compound in organic solvents. By combining theoretical predictions with rigorous experimental methodologies, researchers can generate the critical data needed for process development, purification, and formulation in their specific applications. The provided protocols are designed to be self-validating and adhere to high standards of scientific integrity.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.

- Compound solubility measurements for early drug discovery | Comput

- Solubility of Organic Compounds.

- Experiment: Solubility of Organic & Inorganic Compounds.

- 1158760-45-2 | 3-Methyltetrahydrofuran-3-carboxylic acid - ChemScene.

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library.

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI.

- Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes - eScholarship.

- Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals.

Sources

- 1. chem.ws [chem.ws]

- 2. chemscene.com [chemscene.com]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 6. Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes [escholarship.org]

pKa values of 3-methyltetrahydrofuran-3-carboxylic acid

An In-depth Technical Guide to the pKa of 3-Methyltetrahydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of pKa in Drug Development

The extent of ionization of a drug molecule at a given pH, dictated by its pKa value(s), profoundly impacts its interaction with biological systems. For an acidic compound like 3-methyltetrahydrofuran-3-carboxylic acid, the pKa represents the pH at which 50% of the molecules are in their deprotonated, anionic form.[1] This equilibrium between the charged and uncharged species governs membrane permeability, binding to target proteins, and aqueous solubility. Therefore, a thorough understanding and accurate determination of the pKa of novel chemical entities are paramount for successful drug development.

Theoretical Framework: Predicting the Acidity of 3-Methyltetrahydrofuran-3-carboxylic Acid

The acidity of a carboxylic acid is primarily determined by the stability of its conjugate base, the carboxylate anion.[2][3] Factors that stabilize this anion will increase the acidity of the parent carboxylic acid, resulting in a lower pKa value.[2][4] For 3-methyltetrahydrofuran-3-carboxylic acid, two key structural features influence its acidity: the inductive effect of the tetrahydrofuran ring and the presence of a methyl group at the α-position.

The Inductive Effect of the Tetrahydrofuran Ring

The tetrahydrofuran (THF) ring contains an oxygen atom, which is more electronegative than carbon.[5] This electronegativity results in an electron-withdrawing inductive effect (-I effect), where electron density is pulled away from the carboxylic acid group through the sigma bonds of the ring.[6][7][8] This withdrawal of electron density helps to disperse the negative charge of the carboxylate anion, thereby stabilizing it.[2][3] A more stable conjugate base corresponds to a stronger acid.[2]

To estimate the magnitude of this effect, we can consider the pKa of a structurally related compound, (S)-tetrahydrofuran-3-carboxylic acid. A predicted pKa value for this compound is approximately 4.33 ± 0.20.[9] This is slightly lower than the typical pKa of a simple acyclic carboxylic acid like acetic acid (pKa ≈ 4.76), suggesting that the inductive effect of the ether oxygen does indeed enhance acidity.[10]

The Inductive Effect of the α-Methyl Group

In contrast to the electron-withdrawing ether oxygen, the methyl group at the α-position to the carboxyl group is generally considered to have an electron-donating inductive effect (+I effect).[6][11] Electron-donating groups tend to destabilize the conjugate base by intensifying the negative charge on the carboxylate.[6][10] This destabilization leads to a weaker acid and, consequently, a higher pKa value.

Predicted pKa of 3-Methyltetrahydrofuran-3-carboxylic Acid

Considering the opposing inductive effects of the THF ring's oxygen and the α-methyl group, we can anticipate the pKa of 3-methyltetrahydrofuran-3-carboxylic acid. The electron-withdrawing effect of the oxygen is expected to lower the pKa relative to a simple alkyl carboxylic acid, while the electron-donating effect of the methyl group will likely raise it.

Starting with the predicted pKa of tetrahydrofuran-3-carboxylic acid (≈ 4.33), the addition of the α-methyl group would be expected to increase this value slightly. Therefore, a reasonable estimate for the pKa of 3-methyltetrahydrofuran-3-carboxylic acid would be in the range of 4.4 to 4.8 .

Table 1: Comparison of Related Carboxylic Acid pKa Values

| Compound | pKa | Key Structural Feature |

| Acetic Acid | ~4.76[10] | Reference alkyl carboxylic acid |

| Tetrahydrofuran-3-carboxylic acid | ~4.33 (Predicted)[9] | Electron-withdrawing ether oxygen |

| 3-Methyltetrahydrofuran-3-carboxylic Acid | ~4.4 - 4.8 (Estimated) | Electron-withdrawing ether and electron-donating methyl group |

| Benzoic Acid | ~4.20[6] | sp2 hybridized carbons in the ring |

| Cyclohexanecarboxylic Acid | ~4.87[6] | Reference cycloalkane carboxylic acid |

Experimental Determination of pKa

For definitive pKa determination, experimental methods are indispensable. The following protocols outline two common and reliable techniques.

Potentiometric Titration

Potentiometric titration is a robust method for determining the pKa of an acid. It involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (3-methyltetrahydrofuran-3-carboxylic acid) and monitoring the pH change.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh a sample of 3-methyltetrahydrofuran-3-carboxylic acid.

-

Dissolve the sample in a known volume of high-purity deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the pKa value obtained will be an apparent pKa (pKaapp) specific to that solvent system.

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

-

Titration:

-

Place the dissolved sample in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Identify the equivalence point, which is the point of steepest inflection in the curve.

-

Determine the volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point).

-

The pH at the half-equivalence point is equal to the pKa of the acid.

-

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The protonated (HA) and deprotonated (A⁻) forms of the acid must have distinct molar absorptivities at a specific wavelength.

Experimental Workflow:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

-

Preparation:

-

Prepare a series of buffer solutions with accurately known pH values spanning a range around the estimated pKa (e.g., pH 3 to 6).

-

Prepare a concentrated stock solution of 3-methyltetrahydrofuran-3-carboxylic acid in a suitable solvent.

-

Prepare a set of sample solutions by adding a small, constant volume of the stock solution to a known volume of each buffer solution.

-

-

Measurement:

-

Record the UV-Vis spectrum for each buffered solution.

-

Identify an analytical wavelength where the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at the chosen analytical wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve.

-

Computational Prediction of pKa

In silico methods provide a rapid means of estimating pKa values, which can be particularly useful in the early stages of drug discovery. These methods are broadly categorized into quantum mechanical (QM) approaches and quantitative structure-property relationship (QSPR) models.

Quantum Mechanical (QM) Approaches

QM-based methods calculate the pKa from first principles by determining the free energy change of the deprotonation reaction.[12] Density Functional Theory (DFT) is a commonly employed QM method for this purpose.[13]

Computational Workflow:

Caption: General workflow for QM-based pKa prediction.

A common approach involves using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase acidity. The free energy of deprotonation in solution (ΔG°aq) is calculated, and the pKa is then determined using the equation:

pKa = ΔG°aq / (2.303 * RT)

where R is the gas constant and T is the temperature in Kelvin. The accuracy of these predictions is highly dependent on the level of theory, basis set, and solvation model employed.[12][13][14]

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are based on the principle that the physicochemical properties of a molecule are correlated with its structural features.[15] These models use statistical methods to build a correlation between a set of molecular descriptors and the experimental pKa values for a training set of molecules. Once a robust model is developed, it can be used to predict the pKa of new compounds. While computationally less expensive than QM methods, their accuracy is limited by the diversity and quality of the training set data.

Conclusion

References

- Filo. (2025, December 22). Write a note on factors affecting the Pka Values of acids and bases.

- Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids.

- Oreate AI Blog. (2026, January 8). Understanding the Acidity of Carboxylic Acids.

- ChemRxiv. (n.d.). Using Atomic Charges to Describe the pKa of Carboxylic Acids.

- Organic Chemistry Tutor. (n.d.). Acidity of Carboxylic Acids.

- Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. (n.d.).

- PMC. (2024, March 12).

- PubMed. (2012, October 4). First principles pKa calculations on carboxylic acids using the SMD solvation model: effect of thermodynamic cycle, model chemistry, and explicit solvent molecules.

- Chemistry Stack Exchange. (2017, March 15). Factors affecting strengths of carboxylic acids [closed].

- Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.

- ResearchGate. (n.d.). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes.

- ResearchGate. (2025, August 10). (PDF)

- Organic Chemistry Tutor. (n.d.).

- Journal of the American Chemical Society. (2001, July 7).

- Wikipedia. (n.d.). Inductive effect.

- Chapter 24: Phenols. Alcohols contain an OH group bonded. (n.d.).

- ChemicalBook. (2025, July 4). (S)-Tetrahydro-3-furancarboxylic acid | 168395-26-4.

- J&K Scientific. (n.d.). 3-Methyltetrahydrofuran-3-carboxylic acid | 1158760-45-2.

- YouTube. (2015, February 3).

- YouTube. (2013, February 10). pKa part 5 Inductive Effects.

- Sigma-Aldrich. (n.d.). (S)-Tetrahydrofuran-3-carboxylic acid | 168395-26-4.

- pKa chart. (n.d.).

- YouTube. (2020, January 21). PKA VALUE CORRECT ORDER ACIDITY INDUCTIVE EFFECT MESOMERIC EFFECT.

- ChemicalBook. (2025, July 16). 3-METHYL-TETRAHYDROFURAN-3-CARBOXYLIC ACID | 1158760-45-2.

- PubChem. (n.d.). (R)-Tetrahydrofuran-3-carboxylic acid | C5H8O3 | CID 20595422.

- Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

- ChemScene. (n.d.). 1158760-45-2 | 3-Methyltetrahydrofuran-3-carboxylic acid.

- Pharmaffiliates. (n.d.).

- NIST WebBook. (n.d.). Furan, tetrahydro-3-methyl-.

Sources

- 1. mrupp.info [mrupp.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Write a note on factors affecting the Pka Values of acids and bases | Filo [askfilo.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Inductive effect - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. (S)-Tetrahydro-3-furancarboxylic acid | 168395-26-4 [chemicalbook.com]

- 10. Understanding the Acidity of Carboxylic Acids - Oreate AI Blog [oreateai.com]

- 11. youtube.com [youtube.com]

- 12. First principles pKa calculations on carboxylic acids using the SMD solvation model: effect of thermodynamic cycle, model chemistry, and explicit solvent molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Technical Whitepaper: Sourcing and Quality Assurance of (3R)-3-Methyltetrahydrofuran-3-carboxylic Acid

This in-depth technical guide details the sourcing, quality assurance, and application of (3R)-3-methyltetrahydrofuran-3-carboxylic acid , a critical chiral building block in modern drug discovery.

Executive Summary

This compound (CAS 2200475-49-4 ) is a high-value chiral building block used to introduce conformational restriction and metabolic stability into pharmaceutical candidates. Its quaternary carbon center at the 3-position prevents racemization and blocks metabolic oxidation at the

This guide addresses the critical challenge of sourcing this specific enantiomer, distinguishing it from its widely available racemate (CAS 1158760-45-2), and establishing a self-validating Quality Control (QC) protocol to ensure enantiomeric excess (ee%) >98%.

Technical Profile & Identification

Precise identification is the first line of defense against supply chain errors. The (3R)-enantiomer is often mislabeled or substituted with the racemate due to the structural similarity and the recent assignment of its specific CAS number.

| Parameter | Specification | Notes |

| Chemical Name | This compound | Specific enantiomer |

| CAS Number | 2200475-49-4 | CRITICAL: Do not confuse with Racemate (1158760-45-2) or (3S)-isomer (2322930-18-5). |

| Molecular Formula | C₆H₁₀O₃ | MW: 130.14 g/mol |

| Stereochemistry | (3R)-Configuration | Quaternary center at C3. |

| Physical State | Viscous oil or low-melting solid | Hygroscopic; store under inert atmosphere. |

| Solubility | DMSO, Methanol, DCM | Limited solubility in non-polar hydrocarbons. |

Sourcing Landscape & Price Analysis

Supplier Tiering

The market for this compound is bifurcated into "Catalog Suppliers" (who often stock the racemate and separate on demand) and "Specialist Synthesis Houses" (who synthesize it asymmetrically).

-

Tier 1 (High Reliability): Enamine , WuXi AppTec , Accela Chem . These suppliers typically provide batch-specific CoA with chiral HPLC data.

-

Tier 2 (Aggregators): Fluorochem , Combi-Blocks , MolPort . Often source from Tier 1 but offer competitive pricing for small scales (mg to g).

-

Tier 3 (Bulk/Custom): Chinese CROs (e.g., ChemScene, BLD Pharm). Best for kg-scale but require rigorous internal QC validation.

Price Estimation (Q4 2025 Market Data)

Note: Prices are estimates for research-grade purity (>97% chemical, >95% ee).

| Scale | Racemate (CAS 1158760-45-2) | (3R)-Enantiomer (CAS 2200475-49-4) | Lead Time |

| 1 g | $25 - $40 | $450 - $650 | 2-3 Weeks (Custom) |

| 5 g | $80 - $120 | $1,800 - $2,500 | 4-6 Weeks |

| 100 g | $800 - $1,200 | Inquire (FTE/Custom) | 8-12 Weeks |

Procurement Strategy: For Discovery Chemistry (<5g), purchase from Tier 1 suppliers to guarantee speed and quality. For Process Development (>100g), contract a custom synthesis campaign to resolve the racemate or perform asymmetric synthesis, which significantly lowers the cost-per-gram.

Quality Assurance & Validation Protocols

As a scientist, you cannot rely solely on a Certificate of Analysis (CoA). The following protocols are self-validating systems to ensure the integrity of your starting material.

Chiral HPLC Method (The "Gold Standard")

The primary risk is receiving a sample with low enantiomeric excess (ee). Standard C18 HPLC will not distinguish the (3R) and (3S) enantiomers.

-

Column: Chiralpak IC or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Why: Amylose-based columns (AD, IC) are excellent for separating carboxylic acids when used with an acidic modifier.

-

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Why TFA? The trifluoroacetic acid suppresses the ionization of the carboxylic acid, sharpening the peak shape and improving interaction with the chiral stationary phase.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (weak chromophore; high concentration required).

-

Acceptance Criteria: ee > 98.0% (i.e., <1.0% of the (3S)-isomer).

Chemical Purity (GC-MS/NMR)

-

1H NMR (400 MHz, DMSO-d6): Confirm the diagnostic methyl singlet at ~1.3 ppm and the AB quartet of the C2 methylene protons (due to the adjacent chiral center).

-

GC-MS: Derivatize with TMS-diazomethane to form the methyl ester before injection. This ensures volatility and prevents column tailing.

QC Workflow Diagram

Figure 1: Self-validating Quality Control workflow. The Chiral HPLC step is the critical "Go/No-Go" gate.

Synthesis & Manufacturing Context

Understanding the synthesis helps in troubleshooting impurities. The (3R)-enantiomer is typically produced via one of two routes:

-

Classical Resolution (Most Common):

-

Mechanism: The racemic acid (1158760-45-2) is reacted with a chiral base (e.g., (R)-1-phenylethylamine) or esterified with a chiral alcohol (e.g., L-(-)-menthol ).[1]

-

Separation: The resulting diastereomers are separated by crystallization or chromatography.[2]

-

Hydrolysis: The chiral auxiliary is removed to yield the free acid.

-

Risk: Incomplete hydrolysis can leave traces of the chiral auxiliary (menthol), detectable by GC-MS.

-

-

Asymmetric Alkylation (High Tech):

-

Mechanism: Alkylation of a chiral enolate equivalent (e.g., using an Evans oxazolidinone auxiliary).

-

Benefit: Higher theoretical yield but more expensive reagents.

-

Sourcing Decision Tree

Figure 2: Procurement decision tree based on scale. For >100g, internal resolution of the racemate is often more cost-effective.

References

-

Accela Chem. (2023). Product Catalog: (R)-3-Methyltetrahydrofuran-3-carboxylic Acid (CAS 2200475-49-4).[3] Retrieved from [Link]

-

Belanger, P. C., & Williams, H. W. R. (1983).[4] Resolution of 2-tetrahydrofuran-carboxylic acid and assignment of configuration. Canadian Journal of Chemistry, 61(6), 1383-1387. (Foundational method for THF-acid resolution). Retrieved from [Link]

-

Beilstein Institute. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. (Describes the L-menthol resolution protocol). Retrieved from [Link]

- Pellissier, H. (2001). Recent developments in the synthesis of chiral tetrahydrofurans. Tetrahedron. (Review of asymmetric synthesis routes).

Sources

- 1. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2322930-18-5,(S)-3-Methyltetrahydrofuran-3-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

patent landscape for 3-methyltetrahydrofuran-3-carboxylic acid derivatives

Executive Summary: The Quaternary Advantage

The 3-methyltetrahydrofuran-3-carboxylic acid scaffold (CAS: 1158760-45-2) represents a high-value pharmacophore in modern medicinal chemistry. Its structural significance lies in the quaternary carbon at the 3-position , which serves two critical functions:

-

Metabolic Blockade: The methyl group prevents extraction of the alpha-proton, shutting down rapid oxidative metabolism (e.g., racemization or hydroxylation) often seen with simple cyclic ethers.

-

Conformational Restriction: The gem-disubstitution locks the tetrahydrofuran ring into specific puckered conformations, reducing the entropic penalty of binding to target proteins.

This guide analyzes the technical patent landscape, focusing on synthetic methodologies and therapeutic applications in kinase inhibition (RIPK1) and immunology (cGAS).

Part 1: Chemical Significance & Structural Logic

The "Gem-Dimethyl" Effect in a Heterocycle

The introduction of the 3-methyl group creates a chiral quaternary center. Unlike the achiral tetrahydrofuran-3-carboxylic acid, the 3-methyl derivative exists as distinct (S)- and (R)-enantiomers.

-

(S)-Isomer (CAS 2322930-18-5): Often the preferred bioactive enantiomer in kinase inhibitor programs.

-

Bioisosterism: This moiety acts as a bioisostere for cyclic amino acids (e.g., proline derivatives) but with altered polarity and hydrogen-bonding vectors due to the ether oxygen.

Therapeutic Utility

Recent patent filings (2015–2025) highlight this scaffold's role in:

-

RIPK1 Inhibitors: Modulation of necroptosis for inflammatory diseases.

-

cGAS Inhibitors: Targeting the cGAS-STING pathway for autoimmune disorders.

-

Muscarinic Agonists: CNS applications requiring blood-brain barrier penetrance.

Part 2: Synthetic Evolution & Experimental Protocols

The synthesis of 3-methyltetrahydrofuran-3-carboxylic acid has evolved from industrial hydroformylation to precision asymmetric synthesis.

DOT Diagram 1: Synthetic Pathways

Caption: Comparative synthetic routes showing the evolution from industrial hydrogenolysis to chiral resolution strategies.

Experimental Protocol: Synthesis via Hydrolysis (Medicinal Chemistry Scale)

Context: This protocol is adapted from standard methodologies described in WO2019012063A1 for generating the free acid from ester or amide precursors during lead optimization.

Objective: Isolation of 3-methyltetrahydrofuran-3-carboxylic acid from its methyl ester.

Reagents:

-

Methyl 3-methyltetrahydrofuran-3-carboxylate (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 eq)

-

Solvent: THF/Water (3:1 v/v)

-

Acid: 1N HCl

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with Methyl 3-methyltetrahydrofuran-3-carboxylate (e.g., 5.0 g, 34.7 mmol) and dissolve in THF (35 mL).

-

Saponification: Add a solution of LiOH·H2O (4.36 g, 104 mmol) in water (12 mL) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Stain: KMnO4) until the starting material spot (Rf ~0.6) disappears.[1]

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove THF.

-

Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove non-polar impurities.

-

Critical Step: Acidify the aqueous layer to pH 2 using 1N HCl at 0°C.

-

Extract the acidic aqueous layer with EtOAc (3 x 50 mL).

-

-

Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the title compound as a colorless viscous oil (Yield: ~90-95%).

-

Validation: 1H NMR (400 MHz, DMSO-d6): δ 12.4 (s, 1H), 3.90 (d, J=9.2 Hz, 1H), 3.75 (m, 3H), 2.35 (m, 1H), 1.85 (m, 1H), 1.32 (s, 3H).

Part 3: Patent Landscape & Therapeutic Applications

The patent landscape is dominated by the use of this scaffold as a "warhead carrier" or a "linker" in complex heterocycles.

Key Therapeutic Areas

-

RIPK1 Inhibitors (Inflammation):

-

Mechanism: Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) mediates necroptosis.

-

Role of Scaffold: The 3-methyltetrahydrofuran ring provides a rigid, polar spacer that fits into the ATP-binding pocket or the allosteric hydrophobic pocket, improving selectivity over RIPK2 or RIPK3.

-

Key Patent: WO2019012063A1 (Bicyclic ketone compounds).

-

-

cGAS Inhibitors (Autoimmune):

-

Mechanism: Cyclic GMP-AMP Synthase (cGAS) detects cytosolic DNA. Overactivation leads to lupus-like phenotypes.

-

Role of Scaffold: Used to optimize the solubility and metabolic stability of the inhibitor core.

-

Key Patent: US Patent Application 20250257076 (Substituted Pyrrolidine-2-carboxylic acid derivatives).

-

-

Muscarinic Agonists (CNS):

-

Mechanism: Activation of M1/M4 receptors for cognitive enhancement (Alzheimer's).

-

Role of Scaffold: The ether oxygen acts as a hydrogen bond acceptor mimicking the ester oxygen of acetylcholine, while the methyl group restricts rotation.

-

DOT Diagram 2: Patent Family & Assignee Network

Caption: Mapping of the scaffold to key therapeutic indications and associated patent families.

Part 4: Strategic Outlook

Market Position: The 3-methyltetrahydrofuran-3-carboxylic acid scaffold is currently in the Growth Phase . It has moved beyond a niche reagent to a standard "toolkit" compound for optimizing Drug Metabolism and Pharmacokinetics (DMPK) properties.

Future Directions:

-

Chiral Resolution Costs: As demand for the specific (S)-enantiomer grows (driven by kinase selectivity requirements), we expect new process patents focusing on enzymatic resolution or asymmetric catalysis to bypass expensive chiral chromatography.

-

ADC Linkers: The stability of the ether ring makes it a candidate for non-cleavable linkers in Antibody-Drug Conjugates (ADCs), a rapidly expanding field.

References

-

Process for the preparation of 3-methyltetrahydrofuran. US Patent 5,912,364.[2] Google Patents.Link

-

Bicyclic ketone compounds and methods of use thereof (RIPK1 Inhibitors). WO Patent 2019012063A1. Google Patents.Link

-

Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid. WO Patent 2008080891A2. Google Patents.Link

-

Substituted Pyrrolidine-2-carboxylic acid derivatives as cGAS inhibitors. US Patent Application 20250257076. Justia Patents.Link

-

Tetrahydropyrimidine and tetrahydropyridine derivatives (Muscarinic Agonists). US Patent 5,011,930. Google Patents.Link

Sources

Methodological & Application

using 3-methyltetrahydrofuran-3-carboxylic acid in fragment-based drug discovery

Application Note: Utilizing 3-Methyltetrahydrofuran-3-carboxylic Acid in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the strategic application of 3-methyltetrahydrofuran-3-carboxylic acid (3-Me-THF-3-COOH) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional aromatic "flat" fragments, this molecule offers a critical entry point into Fsp³-rich chemical space . Its quaternary carbon center provides conformational restriction, while the ether oxygen modulates solubility and metabolic stability. This document provides validated protocols for library integration, synthetic elaboration, and biophysical screening (STD-NMR), designed to help researchers "escape flatland" and improve the clinical success rates of fragment hits.

Introduction: The Fsp³ Imperative

The historical dominance of aromatic rings in fragment libraries has led to hits with poor physicochemical properties (low solubility, high planarity) that often fail during lead optimization. Modern FBDD emphasizes 3D-diversity , quantified by the fraction of sp³ hybridized carbons (Fsp³).

Why 3-Methyltetrahydrofuran-3-carboxylic Acid?

-

Conformational Locking: The methyl group at the C3 position creates a quaternary center. This restricts the ring pucker, reducing the entropic penalty upon binding to a protein target (the "Gem-Dimethyl" or Thorpe-Ingold effect).

-

Solubility & Lipophilicity: The tetrahydrofuran (THF) ether oxygen acts as a hydrogen bond acceptor (HBA), lowering LogP (approx. 0.5) compared to carbocyclic analogs, improving aqueous solubility for high-concentration biophysical screens.

-

Built-in NMR Handle: The isolated methyl group provides a sharp, high-field singlet in

H-NMR, serving as an unambiguous probe during ligand-observed screening.

Physicochemical Profile & Rule of 3 Compliance

Before library inclusion, the fragment must be validated against the Astex "Rule of 3" (Ro3) to ensure room for chemical elaboration.

| Property | Value | Ro3 Criteria | Status |

| Molecular Weight (MW) | 130.14 Da | < 300 Da | ✅ Compliant |

| cLogP | ~0.50 | < 3.0 | ✅ Compliant |

| H-Bond Donors (HBD) | 1 (COOH) | ≤ 3 | ✅ Compliant |

| H-Bond Acceptors (HBA) | 3 (2 O in COOH, 1 Ether) | ≤ 3 | ✅ Compliant |

| TPSA | 46.5 Ų | < 60 Ų | ✅ Ideal |

| Rotatable Bonds | 1 | ≤ 3 | ✅ Rigid |

Application Protocol: Library Synthesis & Elaboration

The carboxylic acid moiety is the primary "growth vector." However, the adjacent quaternary methyl group introduces steric hindrance, requiring specific coupling conditions to avoid low yields during parallel synthesis.

Protocol A: High-Efficiency Amide Coupling (Parallel Synthesis)

Objective: To couple 3-Me-THF-3-COOH with a diverse set of amines to generate a "Fragment-Growth" library.

Materials:

-

Scaffold: 3-Methyltetrahydrofuran-3-carboxylic acid (0.2 M in DMF).

-

Amines: Diverse set (aromatic, aliphatic, heteroaromatic) (0.2 M in DMF).

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Note: HATU is preferred over EDC/HOBt due to the steric bulk of the quaternary center.

-

Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

-

Preparation: In a 96-well reaction block, dispense 50 µL of the scaffold solution (10 µmol) into each well.

-

Activation: Add 55 µL of HATU solution (0.2 M in DMF, 11 µmol) and 5 µL of DIPEA. Shake at room temperature for 10 minutes to form the activated ester.

-

Coupling: Add 50 µL of the respective amine solution (10 µmol).

-

Incubation: Seal the block and shake at 40°C for 16 hours . Causality: Slight heating overcomes the steric barrier of the C3-methyl group.

-

Quenching: Add 50 µL of 10% aq. NaHCO₃ to quench unreacted active ester.

-

Extraction: Add 200 µL Ethyl Acetate. Vortex and phase separate. Evaporate organic layer.

-

QC: Analyze by LC-MS. Expected purity >85% is typical for direct screening; HPLC purification recommended for K_d determination.

Application Protocol: Biophysical Screening (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak fragment binders (

Protocol B: Ligand-Observed STD-NMR Setup

Objective: Detect binding of the fragment to a target protein (e.g., a protease or kinase).

Buffer Optimization:

-

Standard Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O.

-

Critical Step: Avoid buffers with signals in the 0.8–1.5 ppm range (e.g., Tris, HEPES) as they will obscure the scaffold's methyl signal. Use Phosphate or d-Tris.

Experimental Parameters:

-

Sample Prep:

-

Protein Concentration: 10–20 µM.

-

Ligand (Fragment) Concentration: 500–1000 µM (Ligand:Protein ratio ~50:1).

-

-

Pulse Sequence: Standard STD sequence (e.g., stddiff in Bruker TopSpin).

-

On-Resonance Irradiation: 0.0 ppm (or -1.0 ppm) to saturate protein methyls.

-

Off-Resonance Irradiation: 30.0 ppm (control).

-

Saturation Time: 2.0 seconds (Gaussian train pulses).

-

-

Data Analysis:

-

Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

-

Positive Hit: Appearance of the 3-Me-THF methyl singlet (~1.3 ppm) and ring protons in the difference spectrum indicates magnetization transfer (binding).

-

Validation: Perform a competition experiment with a known inhibitor (displacement of the signal confirms specific binding).

-

Strategic Logic: Bioisosterism & Design

When a hit is identified, the 3-Me-THF scaffold offers distinct advantages during the "Hit-to-Lead" phase.

Bioisosteric Replacement Strategy:

-

vs. Proline: 3-Me-THF-3-COOH mimics the turn-inducing properties of proline but removes the H-bond donor of the NH (if coupled as an amide, the N comes from the partner). It adds an oxygen acceptor.

-

vs. Cyclopentane: It lowers LogP significantly (approx 1.5 unit drop), fixing "greasy" leads without changing the vector of the substituents.

-

vs. Gem-Dimethyl Cyclohexane: It provides a smaller, more compact volume, useful for tight sub-pockets.

Visualization of Workflows

Figure 1: FBDD Pipeline using 3-Me-THF-3-COOH

Caption: Workflow integrating 3-Me-THF-3-COOH from raw scaffold to validated lead. The methyl group serves as a critical tracer during screening.

Figure 2: The "Escape from Flatland" Concept

Caption: Comparison of traditional aromatic fragments vs. the 3-Me-THF scaffold, highlighting the physicochemical advantages of Fsp³ enrichment.

References

-

Astex "Rule of 3": Congreve, M., et al. "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 2003.[1] Link

-

Fsp³ in Drug Design: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link

-

Saturated Heterocycles in FBDD: Downes, T. D., et al. "Design, Modular Synthesis and Screening of 58 Shape-Diverse 3-D Fragments." ChemRxiv, 2020. Link

-

STD-NMR Methodologies: Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie, 1999. Link

-

Building Block Properties: Enamine Ltd. "Saturated Heterocycles and Carboxylic Acids for FBDD." Enamine Catalog. Link

Sources

Application Note: Reduction of (3R)-3-Methyltetrahydrofuran-3-carboxylic Acid to ((3R)-3-Methyltetrahydrofuran-3-yl)methanol

[1]

Abstract & Strategic Overview

The reduction of (3R)-3-methyltetrahydrofuran-3-carboxylic acid to its corresponding alcohol, ((3R)-3-methyltetrahydrofuran-3-yl)methanol , represents a critical transformation in the synthesis of chiral building blocks for fragment-based drug discovery.[1] The presence of a quaternary carbon at the 3-position introduces steric bulk, while the tetrahydrofuran (THF) ring confers significant water solubility to the product, creating specific challenges in reaction rate and isolation.

This guide details three validated protocols for this transformation, selected based on scale and safety requirements. Crucially, it addresses the "hidden killer" of this synthesis: product loss during aqueous workup due to the high polarity of the THF-alcohol motif.

Key Compound Data

| Property | Substrate (Acid) | Product (Alcohol) |

| Name | This compound | ((3R)-3-Methyltetrahydrofuran-3-yl)methanol |

| CAS (Racemic) | 1586-69-2 | 15833-61-1 |

| CAS (Enantiomer) | Check specific vendor | 124506-31-6 ((R)-isomer) |

| MW | 130.14 g/mol | 116.16 g/mol |

| Boiling Point | N/A (Solid/Viscous Oil) | ~85–87 °C (22 mmHg) / 137 °C (atm) |

| Solubility | Soluble in polar organics, water | Highly Water Soluble |

Strategic Analysis of Reduction Methods

We evaluate three methodologies. For laboratory-scale (<10g) synthesis where yield is paramount and cryogenic cooling is available, Method A (LiAlH₄) is the standard.[1] For process safety or chemoselectivity, Method B (Borane) or Method C (Mixed Anhydride) are superior.[1]

| Feature | Method A: LiAlH₄ | Method B: Borane-THF | Method C: Mixed Anhydride/NaBH₄ |

| Reagent Cost | Low | High | Moderate |

| Reaction Rate | Fast | Fast | Moderate (Two Steps) |

| Safety Profile | Pyrophoric; H₂ evolution | Flammable; Toxic gas | Good; No pyrophorics |

| Workup Difficulty | High (Aluminum salts) | Moderate | Low |

| Selectivity | Low (Reduces esters/amides) | High (Specific for Acids) | Moderate |

Detailed Protocols

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

The "Gold Standard" for complete reduction, utilizing the Fieser workup to manage aluminum salts.

Safety: LiAlH₄ is pyrophoric.[1] Reacts violently with water.[1] Perform in a dry box or under argon.

-

Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Reagent Prep: Charge the flask with LiAlH₄ (1.5 equiv) suspended in anhydrous THF (10 mL per gram of acid). Cool to 0 °C.

-

Addition: Dissolve This compound (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Note: Gas evolution (H₂) will occur.

-

Reaction: Warm to room temperature (RT), then heat to reflux for 2–4 hours. The steric bulk at C3 requires thermal energy to drive the reaction to completion.

-

Monitoring: Monitor by TLC (Stain: KMnO₄ or PMA) or GC.[1] The acid spot will disappear; the alcohol is more polar.

-

Fieser Quench (CRITICAL): Cool to 0 °C. For every x grams of LiAlH₄ used, add carefully in sequence:

-

Filtration: A granular white precipitate (lithium aluminate) forms.[1] Filter through a celite pad.[1] Wash the pad vigorously with warm THF to recover the adsorbed alcohol.

-

Isolation: Proceed to Section 4: Isolation of Water-Soluble Product .

Method B: Borane-THF (BH₃[1]·THF) Reduction

Preferred for chemoselectivity or if aluminum emulsions are problematic.

-

Setup: Dry RBF under Nitrogen.

-

Substrate: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF. Cool to 0 °C.

-

Addition: Add BH₃·THF complex (1 M in THF, 1.2–1.5 equiv) dropwise via syringe.

-

Reaction: Stir at 0 °C for 1 hour, then warm to RT overnight.

-